Tert-butyl (3S,4S)-4-(dimethoxymethyl)pyrrolidine-3-carboxylate
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Description
Tert-butyl (3S,4S)-4-(dimethoxymethyl)pyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C12H23NO4 and its molecular weight is 245.319. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis and Catalysis
A study by Chung et al. (2005) highlights a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. This method achieved a 71% overall yield in the synthesis of a specific (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid, showcasing the efficiency of this approach in creating chiral pyrrolidines with high yield and enantiomeric excess (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).
Dimerization and Heterocyclic Chemistry
Leban and Colson (1996) reported on the base-induced dimerization of urethane-protected amino acid N-carboxanhydrides to form 3,5-dialkyl-2,4-dioxo-1-pyrrolidine analogs, demonstrating a synthetic pathway to create complex heterocyclic structures that could be foundational for further chemical and pharmaceutical applications (Leban & Colson, 1996).
Novel Compound Synthesis
Research by Suh and Hoffman (1998) into Indium Tris(alkylthiolate) compounds reveals the potential for creating unique chemical structures with applications in materials science and catalysis. Their work on the tert-butyl derivative sheds light on the synthesis and characterization of compounds that could have implications for the development of new catalysts or materials with unique properties (Suh & Hoffman, 1998).
Chemical Reactions and Methodologies
A study by Wustrow and Wise (1991) on the coupling of arylboronic acids with a partially reduced pyridine derivative presents a method for producing a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, highlighting the versatility of tert-butyl (3S,4S)-4-(dimethoxymethyl)pyrrolidine-3-carboxylate in facilitating complex chemical reactions (Wustrow & Wise, 1991).
Advanced Materials Development
Research by Hsiao, Yang, and Chen (2000) into the synthesis and properties of ortho-linked polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol explores the creation of new materials with high thermal stability and solubility. This demonstrates the broader applications of this compound derivatives in the development of advanced polymers and materials (Hsiao, Yang, & Chen, 2000).
Properties
IUPAC Name |
tert-butyl (3S,4S)-4-(dimethoxymethyl)pyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-10(14)8-6-13-7-9(8)11(15-4)16-5/h8-9,11,13H,6-7H2,1-5H3/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSYVOXUDSBKRB-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CNCC1C(OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CNC[C@H]1C(OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.